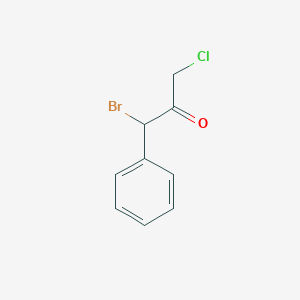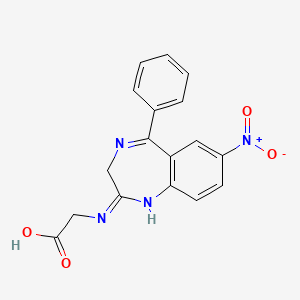
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is notable for its unique structure, which includes a nitro group and a glycine moiety, potentially contributing to its distinct pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and glycine ester hydrochloride.
Reaction Conditions: These starting materials are reacted in dry pyridine, with the reaction mixture being heated to facilitate the formation of the benzodiazepine core.
Intermediate Formation: The intermediate product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Final Product: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
化学反応の分析
Types of Reactions
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its pharmacological properties.
Substitution: The benzodiazepine core can undergo substitution reactions, particularly at the 5-phenyl position, to create various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of halogenated benzodiazepine derivatives.
科学的研究の応用
N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly its interaction with gamma-aminobutyric acid (GABA) receptors.
Medicine: Research is ongoing to explore its potential as an anxiolytic, sedative, and anticonvulsant agent.
Industry: It may be used in the development of new pharmaceuticals with improved efficacy and safety profiles.
作用機序
The mechanism of action of N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA receptors. By enhancing GABA binding activity, the compound promotes somnolence, muscle relaxation, and a decrease in anxiety. This interaction is crucial for its potential therapeutic effects in treating anxiety, insomnia, and seizures.
類似化合物との比較
Similar Compounds
Nitrazepam: A benzodiazepine with similar sedative and anxiolytic properties.
Diazepam: Another well-known benzodiazepine used for its muscle relaxant and anticonvulsant effects.
Nimetazepam: Shares structural similarities and pharmacological properties with N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine.
Uniqueness
This compound is unique due to the presence of the glycine moiety, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile. This structural feature sets it apart from other benzodiazepines and may offer advantages in terms of efficacy and safety.
特性
CAS番号 |
61197-98-6 |
|---|---|
分子式 |
C17H14N4O4 |
分子量 |
338.32 g/mol |
IUPAC名 |
2-[(7-nitro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C17H14N4O4/c22-16(23)10-18-15-9-19-17(11-4-2-1-3-5-11)13-8-12(21(24)25)6-7-14(13)20-15/h1-8H,9-10H2,(H,18,20)(H,22,23) |
InChIキー |
HRFHOYLVYYTDHP-UHFFFAOYSA-N |
正規SMILES |
C1C(=NCC(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



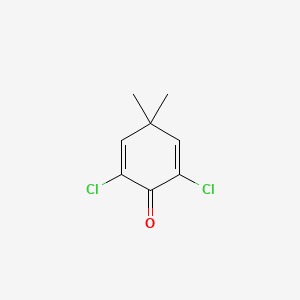
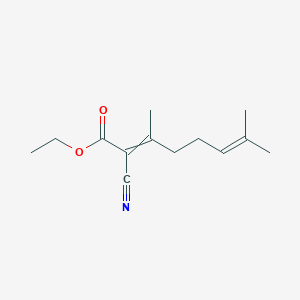
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
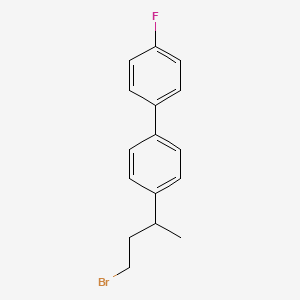


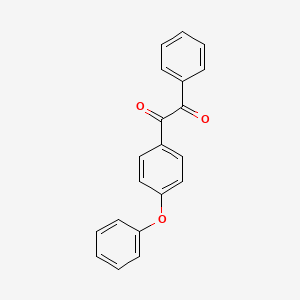
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)

![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
